molecular formula C11H10N2O2 B15069723 Methyl 2-(1,8-naphthyridin-2-YL)acetate

Methyl 2-(1,8-naphthyridin-2-YL)acetate

Cat. No.: B15069723
M. Wt: 202.21 g/mol
InChI Key: GDGZICOSMUXYFB-UHFFFAOYSA-N
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Description

Methyl 2-(1,8-naphthyridin-2-YL)acetate is an ester derivative of the 1,8-naphthyridine heterocyclic system. The 1,8-naphthyridine core is a bicyclic aromatic structure containing two nitrogen atoms at positions 1 and 8, which confers unique electronic and coordination properties. This compound features a methyl ester group at the acetamide side chain, enhancing its solubility in organic solvents while retaining the naphthyridine ring’s ability to participate in π-π stacking and metal chelation .

1,8-Naphthyridine derivatives are widely studied for their applications in pharmaceuticals, materials science, and chemical sensing. For example, substituted naphthyridines exhibit anti-inflammatory, antibacterial, and anticancer activities . The ester functional group in this compound also makes it a versatile intermediate for further synthetic modifications, such as hydrolysis to carboxylic acids or transesterification reactions .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 2-(1,8-naphthyridin-2-yl)acetate

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)7-9-5-4-8-3-2-6-12-11(8)13-9/h2-6H,7H2,1H3

InChI Key

GDGZICOSMUXYFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC2=C(C=CC=N2)C=C1

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Basic Hydrolysis : Reaction with NaOH in aqueous ethanol at 80°C converts the ester to 2-(1,8-naphthyridin-2-yl)acetic acid, a precursor for further derivatization .

  • Acidic Hydrolysis : HCl in refluxing THF achieves similar results but with slower kinetics .

The carboxylic acid can then participate in amide coupling (e.g., with EDC/HOBt) or esterification with alcohols under Mitsunobu conditions .

Naphthyridine Ring Modifications

The 1,8-naphthyridine core is susceptible to electrophilic and nucleophilic substitutions, particularly at positions 3, 4, and 7. Key reactions include:

Electrophilic Aromatic Substitution

PositionReagent/ConditionsProductYieldSource
3HNO₃/H₂SO₄, 0°C → 50°C3-Nitro derivative72%
7Br₂ in AcOH, 80°C7-Bromo derivative68%

Nucleophilic Aromatic Substitution

The electron-deficient naphthyridine ring facilitates displacement of halides. For example:

  • 7-Bromo derivatives react with amines (e.g., piperidine, DIPEA, DMF, 120°C) to yield 7-amino-substituted analogs .

  • Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) introduces aryl groups at the 7-position .

Cyclization and Heterocycle Formation

The naphthyridine core participates in annulation reactions:

Friedländer Reaction

Condensation with α-methylene ketones (e.g., cyclohexanone) in aqueous NaOH yields fused quinoline derivatives :

Methyl 2-(1,8-naphthyridin-2-yl)acetate+cyclohexanoneNaOHTricyclic quinoline analog(85% yield)[1]\text{Methyl 2-(1,8-naphthyridin-2-yl)acetate} + \text{cyclohexanone} \xrightarrow{\text{NaOH}} \text{Tricyclic quinoline analog} \quad (85\% \text{ yield})[1]

Povarov Reaction

Three-component reactions with aldehydes and activated alkenes (e.g., indole) generate polycyclic systems. For example:

2-Aminonicotinaldehyde+benzaldehyde+indoleBF₃\cdotpEt₂OIndolo[3,2-c][1][8]naphthyridine(62% yield)[1]\begin{align*} \text{2-Aminonicotinaldehyde} + \text{benzaldehyde} + \text{indole} \xrightarrow{\text{BF₃·Et₂O}} \text{Indolo[3,2-c][1][8]naphthyridine} \quad (62\% \text{ yield})[1] \end{align*}

Functionalization of the Acetate Side Chain

The α-position of the acetate moiety is reactive due to its proximity to the ester group:

Knoevenagel Condensation

Reaction with aldehydes (e.g., benzaldehyde) in glycerol at 80°C yields α,β-unsaturated esters:

Methyl 2-(1,8-naphthyridin-2-yl)acetate+PhCHO(E)-Methyl 3-(1,8-naphthyridin-2-yl)acrylate(78% yield)[1]\text{this compound} + \text{PhCHO} \rightarrow \text{(E)-Methyl 3-(1,8-naphthyridin-2-yl)acrylate} \quad (78\% \text{ yield})[1]

Michael Addition

The α,β-unsaturated ester reacts with nucleophiles (e.g., malononitrile) in ethanol under microwave irradiation to form substituted derivatives .

Metal-Catalyzed Cross-Couplings

The naphthyridine ring acts as a directing group for C–H activation:

Reaction TypeCatalyst SystemProductYieldSource
C–H ArylationPd(OAc)₂, Ag₂CO₃, PivOH, DMF4-Aryl-1,8-naphthyridine65%
AlkynylationCuI, Phenanthroline, K₂CO₃7-Alkynyl derivative58%

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight critical modifications:

Amide Formation

Replacing the ester with amides (e.g., using HATU/DIPEA) improves solubility and target affinity. For example:

Methyl 2-(1,8-naphthyridin-2-yl)acetateNH₂(CH₂)₃NMe₂, HATU2-(1,8-Naphthyridin-2-yl)-N,N-dimethylpropionamide(IC50=29 nM vs. PfP14K)[5]\text{this compound} \xrightarrow{\text{NH₂(CH₂)₃NMe₂, HATU}} \text{2-(1,8-Naphthyridin-2-yl)-N,N-dimethylpropionamide} \quad (IC_{50} = 29 \text{ nM vs. } Pf\text{P14K})[5]

Stability and Degradation Pathways

  • Photodegradation : UV exposure in methanol leads to ring-opening via singlet oxygen mechanisms .

  • Hydrolytic Stability : The ester is stable in neutral aqueous solutions (t₁/₂ > 24 h) but degrades rapidly at pH < 3 or pH > 10 .

Comparative Reactivity of Analogues

CompoundKey ReactionOutcome vs. Target Compound
Methyl 2-(1,5-naphthyridin-2-yl)acetateFriedländer Reaction15% lower yield due to ring strain
Ethyl 2-(1,8-naphthyridin-2-yl)acetateKnoevenagel CondensationSimilar reactivity, slower kinetics

Comparison with Similar Compounds

Ethyl 2-(1,8-Naphthyridin-2-YL)acetate

  • CAS No.: 339536-82-2
  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Synthetic routes often involve nucleophilic substitution or esterification under basic conditions, similar to the methyl derivative .
  • Applications : Used as a precursor in drug discovery and organic synthesis.

Ethyl 2-(2-Methyl-1,8-Naphthyridin-3-YL)acetate

  • CAS No.: 862546-10-9
  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Key Differences :
    • A methyl group at position 2 of the naphthyridine ring introduces steric hindrance, reducing coordination capacity with metal ions.
    • The altered substitution pattern may affect fluorescence properties and binding affinity in chemosensor applications .

Methyl 2-(5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-YL)acetate Hydrochloride

  • CAS No.: 1159823-05-8
  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • The hydrochloride salt form enhances stability and bioavailability for pharmaceutical applications .

Functional Analogues

Lithium 2-(8-(tert-Butoxycarbonyl)-5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-YL)acetate

  • CAS No.: Not explicitly listed (refer to ).
  • Molecular Formula : C₁₆H₂₃LiN₂O₄
  • Key Differences: The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic workflows. Lithium counterion improves solubility in polar aprotic solvents, facilitating use in organometallic reactions .

N-(7-Methyl-1,8-Naphthyridin-2-YL)acetamide–Acetic Acid (1/1)

  • Molecular Formula : C₁₁H₁₁N₃O·C₂H₄O₂
  • Key Differences :
    • The acetamide-acetic acid co-crystal structure enables hydrogen bonding, enhancing crystallinity for X-ray diffraction studies.
    • Demonstrates anti-inflammatory activity in preclinical models .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
This compound C₁₁H₁₀N₂O₂ 202.21 Methyl ester at C2 Soluble in DMSO, THF
Ethyl 2-(1,8-naphthyridin-2-YL)acetate C₁₂H₁₂N₂O₂ 216.24 Ethyl ester at C2 Soluble in EtOH, CH₂Cl₂
Methyl 2-(2-Me-1,8-naphthyridin-3-YL)acetate C₁₃H₁₄N₂O₂ 230.26 Methyl at C2 of naphthyridine Moderate in MeCN
Methyl 2-(tetrahydro-1,8-naphthyridin-2-YL)acetate·HCl C₁₁H₁₅ClN₂O₂ 242.70 Tetrahydro ring, HCl salt High in H₂O, MeOH

Key Insights

  • Synthetic Flexibility : this compound and its analogues are synthesized via LiAlH₄ reduction, s-BuLi-mediated alkylation, or nucleophilic acyl substitution .
  • Pharmaceutical Potential: Substituents on the naphthyridine ring (e.g., methyl, Boc) modulate bioactivity and solubility, enabling targeted drug design .
  • Analytical Challenges : Crystallographic studies rely on software like SHELX and WinGX for structure refinement, highlighting the importance of computational tools in characterizing these compounds .

Biological Activity

Methyl 2-(1,8-naphthyridin-2-YL)acetate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer effects, antimicrobial activity, and interactions with various biological targets.

Chemical Structure and Properties

This compound has the following molecular formula: C_{12}H_{11}N_{1}O_{2}. The compound features a methyl ester functional group attached to a naphthyridine moiety, which is known for its unique chemical properties and potential medicinal applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including this compound. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis across various cancer types. For instance:

  • In vitro studies on derivatives of naphthyridine have demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF7), with IC50 values ranging from 1.47 to 7.88 μM, indicating potent anticancer activity compared to standard drugs like staurosporine .
  • A study focusing on naphthyridine derivatives revealed that they inhibit tubulin polymerization, a crucial process for cancer cell division, thus demonstrating their potential as antitumor agents .

Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives are also noteworthy. Research indicates that these compounds can inhibit the growth of various bacterial strains. For example:

  • Studies have shown that naphthyridine derivatives exhibit minimum inhibitory concentrations (MICs) against several bacteria and yeast cultures, indicating their potential as antimicrobial agents .
  • The ability of these compounds to bind to DNA electrostatically suggests mechanisms for their antimicrobial action, potentially leading to DNA cleavage without external agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes and proteins within cells, modulating signaling pathways and gene expression. This interaction can lead to altered cellular metabolism and behavior .
  • DNA Binding : Some studies suggest that naphthyridine derivatives can bind to calf thymus DNA (CT-DNA), which may play a role in their anticancer and antimicrobial activities .

Research Findings Summary

Biological Activity Findings Reference
Anticancer ActivityIC50 values between 1.47 - 7.88 μM against MCF7 cells
Antimicrobial ActivityEffective against various bacterial strains; MIC determined
Mechanism of ActionModulates enzyme activity and binds to DNA

Case Studies

Several case studies have documented the efficacy of naphthyridine derivatives:

  • Breast Cancer Study : A series of new naphthyridine derivatives were synthesized and tested against MCF7 cells, showing promising results with significant cytotoxicity compared to established drugs .
  • Antimicrobial Efficacy : A study conducted on various naphthyridine compounds demonstrated their ability to inhibit bacterial growth effectively, supporting their potential use in treating infections caused by resistant strains .

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